Alanylphosphate

Description

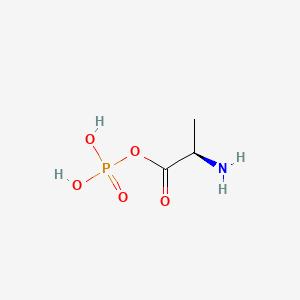

Structure

2D Structure

3D Structure

Properties

CAS No. |

128595-42-6 |

|---|---|

Molecular Formula |

C3H8NO5P |

Molecular Weight |

169.07 g/mol |

IUPAC Name |

phosphono (2R)-2-aminopropanoate |

InChI |

InChI=1S/C3H8NO5P/c1-2(4)3(5)9-10(6,7)8/h2H,4H2,1H3,(H2,6,7,8)/t2-/m1/s1 |

InChI Key |

HNBPGMZUKDCQEE-UWTATZPHSA-N |

SMILES |

CC(C(=O)OP(=O)(O)O)N |

Isomeric SMILES |

C[C@H](C(=O)OP(=O)(O)O)N |

Canonical SMILES |

CC(C(=O)OP(=O)(O)O)N |

Appearance |

Solid powder |

Other CAS No. |

128595-42-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ala-phosphate alanine phosphate alanylphosphate |

Origin of Product |

United States |

Enzymatic Biogenesis and Formation Mechanisms of Alanylphosphate

Formation of D-Alanyl Phosphate (B84403) in D-Alanine:D-Alanine Ligase Catalysis

D-Alanine:D-alanine ligase (Ddl) is an essential enzyme in bacterial cell wall biosynthesis, responsible for catalyzing the ATP-dependent ligation of two D-alanine molecules. nih.govwikipedia.org This reaction is a critical step in the formation of the D-alanyl-D-alanine dipeptide, a key component of peptidoglycan monomer units. nih.govnih.gov The catalytic process hinges on the formation of a D-alanyl phosphate intermediate. nih.govscilit.comdntb.gov.ua

The synthesis of D-alanyl-D-alanine by Ddl proceeds through a two-half-reaction mechanism that relies on the activation of the first D-alanine molecule. nih.gov

Phosphorylation of D-Alanine: The process begins with the binding of ATP and the first D-alanine molecule (D-Ala1) to the enzyme's active site. nih.gov The carboxylate oxygen atom of D-Ala1 performs a nucleophilic attack on the γ-phosphate group of the bound ATP molecule. nih.gov

Formation of D-Alanyl Phosphate: This attack results in the formation of a high-energy acylphosphate intermediate, D-alanyl phosphate, and the release of ADP. nih.govnih.gov

Nucleophilic Attack by the Second D-Alanine: The D-alanyl phosphate intermediate is highly electrophilic. A second D-alanine molecule (D-Ala2) then enters the active site, and its amino group acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl phosphate. nih.gov

Formation of Tetrahedral Intermediate and Product Release: This second nucleophilic attack forms a transient tetrahedral intermediate. nih.govnih.gov This intermediate subsequently collapses, leading to the formation of the final product, D-alanyl-D-alanine, and the release of an inorganic phosphate molecule. nih.gov

This ordered, multi-step mechanism ensures the efficient coupling of ATP hydrolysis to peptide bond formation.

D-alanine:D-alanine ligase is a founding member of the ATP-grasp superfamily of enzymes. nih.govcapes.gov.brbohrium.com This superfamily is characterized by a unique ATP-binding domain, known as the ATP-grasp fold, where a molecule of ATP is held between two α+β domains. nih.govnih.govresearchgate.net

The general catalytic mechanism of most enzymes in the ATP-grasp family involves two distinct steps:

Reaction of a carboxylate substrate with ATP to form an acylphosphate intermediate. nih.govnih.gov

Attack of this activated intermediate by a nucleophile (such as an amine) to form the final product. nih.govresearchgate.net

The generation of D-alanylphosphate by Ddl is a classic example of this characteristic mechanism. nih.govnih.gov The enzyme "grasps" ATP and uses its energy to phosphorylate the carboxylate of D-alanine, creating the necessary acylphosphate intermediate for the subsequent ligation step. nih.govresearchgate.net This conserved mechanism is central to the function of many enzymes involved in crucial metabolic pathways, including purine (B94841) biosynthesis, fatty acid synthesis, and cell wall construction. nih.govnih.gov

| Enzyme | Superfamily | Substrates | Intermediate | Products |

| D-Alanine:D-alanine ligase (Ddl) | ATP-Grasp | 2 D-alanine, ATP | D-alanyl phosphate | D-alanyl-D-alanine, ADP, Phosphate |

Generation of Beta-Alanyl Phosphate by Carnosine Synthase

Carnosine synthase (EC 6.3.2.11) is the enzyme responsible for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine), a compound found in high concentrations in the muscle and brain tissues of most vertebrates. nih.govresearchgate.net The synthesis is an ATP-dependent process that ligates β-alanine and L-histidine. wikipedia.orgnih.gov The molecular identification of carnosine synthase revealed it to be ATP-grasp domain-containing protein 1 (ATPGD1), placing it within the ATP-grasp superfamily. wikipedia.orgrsc.org

Early studies suggested that the carnosine synthase reaction involved the hydrolysis of ATP to AMP and inorganic pyrophosphate. rsc.org However, research conducted with purified enzyme preparations has corrected this understanding. It is now established that the synthesis of carnosine is coupled with the hydrolysis of ATP to ADP and inorganic phosphate. nih.govresearchgate.net

This stoichiometric finding strongly indicates that carnosine synthase follows the canonical mechanism of the ATP-grasp enzyme family. nih.gov It is proposed that the reaction proceeds through the formation of a β-alanyl phosphate intermediate. nih.govresearchgate.net In this pathway, the carboxyl group of β-alanine is first activated by phosphorylation from ATP, creating the high-energy β-alanyl phosphate. This activated intermediate is then subject to nucleophilic attack by the amino group of L-histidine to form carnosine. nih.gov

| Enzyme | Gene Name | Superfamily | Substrates | Proposed Intermediate | Products |

| Carnosine Synthase | ATPGD1 / CARNS1 | ATP-Grasp | β-alanine, L-histidine, ATP | β-alanyl phosphate | Carnosine, ADP, Phosphate |

Alanyl Phosphate Intermediates in Aminoacylation Reactions

Aminoacylation is the crucial process of attaching an amino acid to its corresponding transfer RNA (tRNA) molecule, a fundamental step in protein synthesis. wikipedia.orgnih.gov This reaction is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRS). nih.gov The process occurs in two main steps, the first of which involves the formation of a high-energy aminoacyl-adenylate, a type of mixed anhydride (B1165640) that serves as an activated phosphate intermediate. nih.govresearchgate.net

The activation of an amino acid by its specific aaRS begins with the enzyme binding both the amino acid and an ATP molecule. nih.gov The carboxyl group of the amino acid executes a nucleophilic attack on the α-phosphate of the ATP. wikipedia.orgnih.gov This reaction forms a tightly bound aminoacyl-adenylate (aa-AMP) intermediate and releases inorganic pyrophosphate (PPi). wikipedia.orgresearchgate.net This aa-AMP is an activated form of the amino acid, essentially an aminoacyl phosphate linked to adenosine (B11128) monophosphate.

In the context of alanine (B10760859), alanyl-tRNA synthetase (AlaRS) catalyzes the formation of alanyl-adenylate. This activated intermediate holds the alanyl group in a high-energy state, ready for the second step: the transfer of the alanyl group to the 3' end of its cognate tRNA molecule, releasing AMP. nih.govresearchgate.net

Furthermore, research into prebiotic chemistry has elucidated a potential pathway for the synthesis of aminoacyl-RNA, which involves the formation of a direct link between an amino acid and an RNA oligonucleotide via a phosphate group. biorxiv.org This process starts from an RNA-amino acid phosphoramidate (B1195095) and proceeds through a phosphoramidate-ester intermediate, which can be converted to an aminoacyl-ester. biorxiv.org This demonstrates a plausible non-enzymatic formation of a structure where an alanyl group is covalently linked to an oligonucleotide through a phosphate bridge, representing a fundamental form of an alanyl phosphate oligonucleotide. biorxiv.org

| Reaction | Enzyme | Activating Molecule | Intermediate | Function |

| Amino Acid Activation | Aminoacyl-tRNA Synthetase (aaRS) | ATP | Aminoacyl-adenylate (aa-AMP) | Prepares amino acid for transfer to tRNA |

Kinetic and Mechanistic Elucidation of Alanylphosphate in Enzyme Catalysis

Kinetic Evidence for the Formation of D-Alanyl Phosphate (B84403) in D-Alanine:D-Alanine Ligase

The catalytic mechanism of D-alanine:D-alanine ligase involves two half-reactions. In the first, the carboxylate of the first D-alanine molecule (D-Ala1) attacks the γ-phosphate of ATP, leading to the formation of the D-alanylphosphate intermediate and ADP. nih.gov In the second half-reaction, the amino group of a second D-alanine molecule (D-Ala2) acts as a nucleophile, attacking the carbonyl carbon of D-alanylphosphate to form a tetrahedral intermediate, which then collapses to produce D-alanyl-D-alanine and inorganic phosphate (Pi). nih.gov

Steady-state kinetic studies of D-alanyl-D-alanine ligase from Salmonella typhimurium have been instrumental in defining the sequence of substrate binding and product release. nih.govcapes.gov.br These analyses revealed an ordered Ter-Ter kinetic mechanism, where ATP is the first substrate to bind to the enzyme, followed by the sequential binding of two molecules of D-alanine. nih.govcapes.gov.br After the chemical transformation, inorganic phosphate (Pi) is the first product released, followed by D-alanyl-D-alanine and finally ADP. nih.govcapes.gov.br

Molecular isotope exchange (MIX) provides compelling evidence for the formation of a reversibly formed, enzyme-bound intermediate. In the absence of a complete forward or reverse reaction, the enzyme can catalyze a partial reaction, leading to the exchange of an isotope from a labeled substrate into a product. For D-alanine:D-alanine ligase, the enzyme was shown to catalyze the exchange of radiolabeled D-alanine with D-alanyl-D-alanine in the presence of phosphate. nih.govcapes.gov.br This exchange is consistent with the reversible formation of D-alanylphosphate from D-alanyl-D-alanine and phosphate, followed by the release of the first D-alanine molecule.

| Enzyme | Experiment | Observation | Conclusion |

| S. typhimurium Ddl | Molecular Isotope Exchange | Catalyzed exchange of radiolabeled D-alanine with D-alanyl-D-alanine in the presence of phosphate. nih.govcapes.gov.br | Consistent with the formation of a kinetically competent D-alanylphosphate intermediate. nih.govcapes.gov.br |

| E. casseliflavus VanC2 | Molecular Isotope Exchange | In the absence of ADP, catalyzed the Pi-mediated phosphorolysis of D-Ala–D-Ser and exchange with ¹⁴C-D-Ser. tamu.edu | Confirms the ability of the ligase to form an enzyme-bound intermediate, consistent with D-alanylphosphate. tamu.edu |

Positional isotope exchange (PIX) is a powerful technique for detecting the formation of covalent intermediates in phosphoryl transfer reactions. This method was applied to D-alanyl-D-alanine ligase from S. typhimurium using [γ-¹⁸O₄]ATP. nih.govcapes.gov.br In the presence of D-alanine, the enzyme catalyzed the exchange of a β,γ-bridge oxygen to a β-nonbridge position in ATP. nih.govcapes.gov.br This "scrambling" of the isotope can only occur if the terminal phosphoryl group of ATP is transferred to an acceptor (in this case, D-alanine to form D-alanylphosphate) and then reversibly returned to ADP.

The rate of this positional isotope exchange was found to be dependent on the concentration of D-alanine; as the concentration of D-alanine increased, the PIX rate decreased relative to the net substrate turnover. nih.govcapes.gov.br This is consistent with the ordered Ter-Ter mechanism, where the binding of the second D-alanine molecule commits the intermediate to product formation, reducing the likelihood of the reverse reaction (the reformation of ATP from D-alanylphosphate and ADP). nih.govcapes.gov.br The ratio of the PIX rate to the net chemical turnover rate (Vex/Vchem) approached 1.4 at very low D-alanine concentrations, a value significantly larger than the ratio of the maximal reverse and forward reaction velocities. nih.govcapes.gov.br This indicates that the first step of the reaction, the formation of D-alanylphosphate, is much faster than the subsequent steps. nih.govcapes.gov.br

PIX has also been used to demonstrate the formation of a phosphorylated intermediate with the antibiotic D-cycloserine (DCS), a known inhibitor of Ddl. nih.gov The formation of D-cycloserine phosphate (DCSP) was shown to mimic the D-alanylphosphate intermediate. nih.gov

| Enzyme System | Substrate/Inhibitor | Technique | Finding | Significance |

| S. typhimurium Ddl | D-alanine | PIX with [γ-¹⁸O₄]ATP | Catalyzed exchange of β,γ-bridge to β-nonbridge oxygen. nih.govcapes.gov.br | Provides strong evidence for the reversible formation of D-alanylphosphate. nih.govcapes.gov.br |

| E. coli DdlB | D-cycloserine (DCS) | PIX with [γ-¹⁸O₄]ATP | Demonstrated the formation of D-cycloserine phosphate (DCSP) in solution. nih.gov | Confirms that inhibitors can be processed similarly to the natural substrate, forming a stable intermediate analog. nih.gov |

Reaction Pathways Involving Alanylphosphate as a Substrate for Downstream Reactions

The D-alanylphosphate formed in the active site of D-alanine:D-alanine ligase is a transient but crucial intermediate that serves as the immediate substrate for the second half of the catalytic cycle. Once formed, the electrophilic carbonyl carbon of the acylphosphate is poised for nucleophilic attack.

The second molecule of D-alanine (D-Ala₂) then enters the active site. nih.gov The deprotonated primary amine of D-Ala₂ attacks the carbonyl carbon of the enzyme-bound D-alanylphosphate. nih.gov This nucleophilic attack results in the formation of a tetrahedral intermediate. nih.gov This intermediate is unstable and subsequently collapses, leading to the formation of the peptide bond in D-alanyl-D-alanine and the release of inorganic phosphate. nih.gov The products, D-alanyl-D-alanine and ADP, are then released from the enzyme, completing the catalytic cycle. nih.govcapes.gov.br The enzyme is then ready to bind a new set of substrates. harvard.edu

The central role of D-alanylphosphate as an activated intermediate is a common theme among the D-Ala-D-X ligase superfamily, which includes enzymes that incorporate other residues like D-Lactate or D-Serine in place of the second D-alanine, conferring antibiotic resistance in some bacteria. tamu.edu

Structural Biology and Enzymatic Specificity Governing Alanylphosphate Formation and Reactivity

Active Site Architecture and Complementarity for Alanylphosphate Precursors

The active sites of adenylate-forming enzymes are exquisitely shaped to bind the precursors of this compound—alanine (B10760859) and ATP. These enzymes typically feature a large N-terminal domain and a smaller C-terminal domain, connected by a flexible hinge region. nih.gov This architecture is fundamental to the catalytic process.

The active site itself is structured to accommodate both the amino acid and the ATP molecule in a specific orientation that facilitates the nucleophilic attack of the carboxylate on the α-phosphate of ATP. nih.gov This precise positioning is crucial for catalysis and involves stabilizing a negatively charged pentavalent phosphorus atom that forms during the transition state. nih.gov For instance, in alanyl-tRNA synthetase (AlaRS), a well-studied enzyme of this class, the catalytic domain binds both alanine and ATP, creating an environment that promotes the formation of the alanyl-AMP intermediate. sinobiological.com This initial step, known as adenylation, is a prerequisite for the subsequent transfer of the alanyl moiety to its target, such as a tRNA molecule or a carrier protein domain. sinobiological.comexpasy.org The specificity for alanine is determined by the chemical and steric properties of the binding pocket within the active site.

Enzyme Conformational Dynamics and Stabilization of this compound Intermediates

Enzyme structure is not static; conformational dynamics are indispensable for catalysis. nih.gov Adenylate-forming enzymes utilize significant conformational changes to sequester and stabilize the highly reactive this compound intermediate from the aqueous environment. nih.govnih.gov Upon binding the substrates (alanine and ATP), the flexible hinge connecting the two main enzyme domains allows for a large-scale conformational change, often described as a shift from an "open" to a "closed" state. nih.gov

This closure encapsulates the reactants, creating a microenvironment that is shielded from water, which would otherwise hydrolyze the reactive adenylate. nih.gov This dynamic sampling of distinct conformational states is an intrinsic property of the enzyme, with substrate binding shifting the equilibrium toward the closed, catalytically competent form. nih.gov Within this protected active site, the this compound intermediate is held in a precise orientation, facilitating the second step of the reaction, which involves the attack by a nucleophile (such as a thiol or hydroxyl group) to form the final product and release AMP. nih.gov These dynamic motions are critical for substrate binding, transition-state stabilization, and ultimately, product release. nih.gov

Chiral Selectivity in Alanyl Phosphate-Mediated Biochemical Processes

A remarkable feature of biochemical systems is their high degree of stereospecificity. In processes involving this compound, there is a distinct preference for the L-alanine isomer over the D-alanine isomer. This chiral selectivity is fundamental to the origin of homochirality in proteins, which are composed exclusively of L-amino acids. nih.govnih.gov Experimental and computational studies using a non-enzymatic RNA minihelix aminoacylation model have provided profound insights into the physicochemical basis of this preference. nih.govmdpi.com

In this model system, an RNA minihelix is aminoacylated by an alanyl phosphate (B84403) derivative. The reaction consistently shows a preference for L-alanine. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations revealed that the free-energy barrier for the aminoacylation reaction with L-alanine is substantially lower than that for D-alanine. mdpi.com This energetic difference is the primary driver for the observed chiral selection.

| Parameter | L-Alanine Aminoacylation | D-Alanine Aminoacylation | Source |

| Free-Energy Barrier | ~17 kcal/mol | ~26 kcal/mol | mdpi.com |

| Energetic Difference | - | ~9 kcal/mol higher than L-Ala | mdpi.com |

| Observed Outcome | Preferred Reaction | Disfavored Reaction | nih.govmdpi.com |

This table summarizes the computational findings on the energy barriers for the aminoacylation of an RNA minihelix, demonstrating the energetic preference for L-alanine.

The preference for L-alanine in the RNA minihelix model is rooted in specific stereochemical interactions at the reaction center. nih.gov The reaction is initiated by the approach of a 3'-oxygen of the RNA toward the carbonyl carbon of the alanyl phosphate. nih.gov

Molecular dynamics simulations show that for the reaction to proceed, the system must adopt a specific geometry. nih.govscispace.com

With L-alanine , a favorable reactive geometry is readily achieved. The methyl side chain of L-alanine is positioned on the opposite side of the carbonyl plane relative to the attacking 3'-hydroxyl group of the RNA. This orientation minimizes steric hindrance and allows the nucleophile to approach the carbonyl carbon effectively. nih.govscispace.com

With D-alanine , the situation is reversed. The methyl group and the attacking 3'-hydroxyl group are on the same side of the carbonyl plane. nih.govscispace.com This creates significant steric clashes, which prevent the 3'-oxygen from achieving the close proximity to the carbonyl carbon required for the reaction to occur. nih.gov

This steric constraint is a key determinant of chiral selectivity. Furthermore, at the transition state, the distance between the negatively charged 3'-oxygen and the positively charged amino group of L-alanine is shorter than the corresponding distance for D-alanine, leading to greater electrostatic stabilization for the L-isomer's transition state. mdpi.com

For L-alanine, the preferred dihedral angles of the alanyl phosphate backbone naturally lead to a conformation where the amino acid's methyl group is oriented away from the incoming RNA nucleophile, thus promoting the reaction. nih.gov In contrast, for D-alanine, the same set of preferred dihedral angles results in a conformation where the methyl group sterically hinders the approach of the RNA. nih.gov Therefore, the inherent preferences of the dihedral angles along the phosphate backbone, when combined with the fixed geometry of the RNA helix, create a system that is pre-organized to select for L-alanine. nih.gov This demonstrates that simple principles of chemical geometry can give rise to significant chiral selection, a crucial step in the evolution of life. nih.gov

| Isomer | Methyl Group Orientation | Steric Interaction with RNA | Reaction Outcome | Source |

| L-Alanine | Opposite side of carbonyl plane from attacking 3'-OH | Minimal | Favorable | nih.govscispace.com |

| D-Alanine | Same side of carbonyl plane as attacking 3'-OH | Significant | Unfavorable | nih.govscispace.com |

This table outlines the key geometrical constraints that lead to chiral selectivity in the RNA minihelix aminoacylation model.

Synthetic Analogues and Mechanistic Probes of Alanylphosphate Intermediates

Design and Synthesis of Alanyl Phosphate (B84403) Mimics and Transition-State Analogues

The rational design of alanyl phosphate mimics centers on replacing the labile phospho-anhydride bond with more stable isosteric linkages. Key to this design is mimicking the tetrahedral geometry and electronic properties of the phosphate group. nih.gov Phosphonates and phosphinates are prominent classes of non-hydrolyzable phosphate mimics used for this purpose. researchgate.net

The synthesis of these analogues often involves multi-step chemical processes. For instance, phosphonomethyl analogues of glycyl phosphate and valyl phosphate have been synthesized and subsequently esterified with adenosine (B11128) to create mimics of aminoacyl adenylates. nih.gov A general method for preparing a variety of phosphonate (B1237965) derivatives involves the conversion of H-phosphinate esters into reactive phosphonochloridites, which can then react with alcohols, amines, or thiols. Subsequent in situ oxidation or sulfurization yields the desired phosphonate derivatives in moderate to good yields. lsu.edu This methodology has been successfully applied to the synthesis of phosphonopeptide analogues, demonstrating its compatibility with sensitive functional groups. lsu.edu

Similarly, the synthesis of phosphinic acid dipeptide analogues, which are excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, has been reported. researchgate.net These syntheses can be complex, often requiring the preparation of individual building blocks that are combined in a final step. researchgate.net For example, a series of phosphinic acid dipeptide analogues related to D-Ala-D-Ala were synthesized to act as inhibitors of D-alanyl-D-alanine ligase. nih.gov The chiral synthesis of specific stereoisomers has been crucial in understanding the stereochemical requirements for potent inhibition. nih.gov

Table 1: Examples of Synthesized Alanylphosphate Analogues This table is interactive. You can sort and filter the data.

| Analogue Type | Specific Compound Example | Synthetic Approach | Reference |

|---|---|---|---|

| Phosphonomethyl analogue | NH2-CHR-CO-CH2-PO(OH)2 | Esterification with adenosine | nih.gov |

| Thiophosphonate dipeptide | Boc-Val-Ψ(P(S)(OtBu)O)Ala-OCH3 | Conversion of H-phosphinates to phosphonochloridites | lsu.edu |

| Phosphinic acid dipeptide | (1(S)-aminoethyl)(2(R)-carboxy-1-n-propyl)phosphinic acid | Chiral synthesis | nih.gov |

Inhibition Mechanisms of this compound-Forming Enzymes by Analogues

Synthetic analogues of this compound are potent inhibitors of the enzymes that catalyze their formation, primarily by acting as transition-state analogues or stable mimics of reaction intermediates. nih.govnih.gov

Phosphinate and phosphonate dipeptide analogues have been extensively studied as inhibitors of D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis. nih.gov These analogues, after being phosphorylated by the enzyme, are thought to mimic the tetrahedral intermediate of the ligation reaction. nih.gov

A proposed mechanism for the inhibition of D-Ala-D-Ala ligase by phosphinic acid analogues involves an ATP-dependent phosphorylation of the inhibitor within the enzyme's active site. nih.gov This creates a stable, phosphorylated form of the inhibitor that tightly binds to the enzyme, leading to potent and often irreversible inhibition. nih.gov

Studies comparing phosphinate and phosphonate inhibitors have revealed differences in their potency against various Ddl isozymes. For example, DdlA from Escherichia coli is strongly inhibited by phosphinates but not by phosphonates. In contrast, DdlB and the vancomycin-resistance enzyme VanA show less discrimination between the two classes of inhibitors, with both types strongly inhibiting DdlB and weakly inhibiting VanA. nih.gov This suggests that while both phosphinates and phosphonates can act as effective mimics, subtle differences in their structure and electronic properties can significantly impact their inhibitory activity against specific enzymes. nih.gov

The relationship between the chemical structure of this compound analogues and their inhibitory activity is critical for the design of more potent and selective inhibitors. Structure-activity relationship (SAR) studies provide valuable insights into the optimal structural features required for tight binding to the enzyme's active site.

For instance, a study on phosphonic acid analogues of homophenylalanine and phenylalanine as inhibitors of human and porcine alanyl aminopeptidases revealed several key SAR findings. nih.gov It was found that homophenylalanine derivatives were generally more potent inhibitors than their phenylalanine counterparts. nih.gov Furthermore, the substitution of fluorine and bromine atoms on the phenyl ring significantly influenced inhibitory potency. nih.gov Specifically, 1-amino-3-(3-fluorophenyl)propylphosphonic acid was identified as one of the most effective low-molecular-weight inhibitors for both human and porcine enzymes. nih.gov

Table 2: Structure-Activity Relationship of Phenylalanine and Homophenylalanine Phosphonic Acid Analogues as Inhibitors of Human Alanyl Aminopeptidase (hAPN) This table is interactive. You can sort and filter the data.

| Compound | R1 | R2 | R3 | Ki [µM] for hAPN | Reference |

|---|---|---|---|---|---|

| Phenylalanine analogue | H | H | H | >1000 | nih.gov |

| Homophenylalanine analogue | H | H | H | 0.89 | nih.gov |

| Homophenylalanine analogue | F | H | H | 0.44 | nih.gov |

| Homophenylalanine analogue | H | F | H | 0.22 | nih.gov |

| Homophenylalanine analogue | H | H | F | 0.32 | nih.gov |

These results highlight that even minor modifications to the structure of the analogue can have a profound effect on its binding affinity and inhibitory power. Molecular modeling simulations often complement these experimental findings to rationalize the observed SAR and guide the design of next-generation inhibitors. nih.gov

Functional Analogues in Biomimetic Aminoacylation Studies

Functional analogues of this compound are also employed in biomimetic studies to replicate the process of aminoacylation in a controlled, non-enzymatic system. These studies aim to understand the fundamental chemical principles underlying the transfer of an amino acid to a nucleic acid, a key step in protein biosynthesis.

While specific studies focusing solely on this compound analogues in this context are limited in the provided search results, the general principles can be inferred. Biomimetic aminoacylation often utilizes activated amino acid analogues, such as aminoacyl phosphate esters, in the presence of catalysts to facilitate the acylation of RNA or ribonucleotides. The stability of these synthetic analogues compared to the natural, highly reactive aminoacyl adenylates allows for a more detailed investigation of the reaction mechanism. These studies provide valuable insights into the prebiotic origins of the genetic code and the evolution of aminoacyl-tRNA synthetases.

Computational and Theoretical Investigations of Alanylphosphate Dynamics and Reactivity

Molecular Dynamics Simulations of Alanylphosphate in Enzymatic Environments

Molecular dynamics (MD) simulations offer a dynamic picture of how this compound, represented by the alanyl-adenylate intermediate, behaves within the confines of an enzyme's active site. These simulations track the movements of every atom in the system over time, providing a detailed view of the conformational changes and intermolecular interactions that govern the substrate's stability and positioning for catalysis.

Classical MD simulations have been instrumental in revealing the intricate network of interactions between the alanyl-adenylate intermediate and the residues of the AlaRS active site. These simulations highlight how the enzyme creates a specific environment that recognizes and stabilizes the intermediate. For instance, studies on related aminoacyl-tRNA synthetases, such as seryl-tRNA synthetase (SerRS) and threonyl-tRNA synthetase (ThrRS), have shown that catalytically important loops within the enzyme undergo conformational changes to properly orient the aminoacyl-adenylate. nih.gov The A76 end of the tRNA, which is the ultimate acceptor of the amino acid, also shows significantly reduced dynamics when bound in the active site with the adenylate. nih.gov These findings suggest a general mechanism for how these enzymes use dynamic conformational adjustments to prepare for the aminoacylation reaction.

MD simulations have also elucidated the role of key residues and cofactors in the active site. In many aminoacyl-tRNA synthetases, bound magnesium ions (Mg²⁺) and a network of dynamically slow-moving water molecules are observed around the tRNA and the adenylate intermediate, contributing to the stability of the catalytic assembly. nih.gov The interactions between active site residues and the adenylate are crucial for catalysis, and MD simulations can quantify the strength and nature of these interactions.

To provide a clearer picture of the types of insights gained from these simulations, the following table summarizes key interacting residues and their roles as identified in computational studies of aminoacyl-tRNA synthetases.

| Enzyme Class | Key Interacting Residues/Motifs | Role in Stabilizing Alanyl-adenylate like Intermediates | Simulation Method |

| Class II (e.g., AlaRS-like) | Motif 2 Loop | Approaches the adenylate and proximal tRNA bases to facilitate correct geometry for reaction. nih.gov | Classical MD |

| Class II (e.g., AspRS) | Arg217 | Stabilizes the transition state of the adenylation reaction. Mutation to alanine (B10760859) significantly increases the free energy barrier. nih.gov | QM/MM Metadynamics |

| Class II (e.g., AlaRS) | Helical domain with hairpin motif | Critical for acceptor-stem recognition of tRNA, thereby positioning the adenylate correctly. nih.gov | Docking based on Crystal Structure |

| Class II (general) | Arginine Tweezers (from Motifs 2 and 3) | Coordinates the binding of ATP, the precursor to the adenylate intermediate. aars.onlineplos.org | Structural Analysis |

These simulations underscore the dynamic nature of enzyme-substrate interactions, revealing that the active site is not a rigid template but a flexible entity that adapts to the substrate to facilitate the chemical reaction.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to this compound Reaction Pathways

To investigate the chemical reactions involving this compound, such as its formation or its transfer to a tRNA molecule, methods that can describe the breaking and forming of chemical bonds are required. This is the realm of quantum mechanics (QM). However, performing QM calculations on an entire enzyme-substrate complex is computationally prohibitive. Hybrid QM/MM methods provide an elegant solution to this problem. In this approach, the reactive center, which includes the this compound intermediate and key catalytic residues, is treated with a high-level QM method, while the rest of the protein and the surrounding solvent are described by a more computationally efficient molecular mechanics (MM) force field. mdpi.com

QM/MM simulations have been pivotal in elucidating the reaction mechanisms and energetics of the aminoacylation process. For the formation of the alanyl-adenylate intermediate, the reaction involves the attack of the alanine carboxylate on the α-phosphate of ATP. mdpi.com QM/MM studies on analogous systems, like aspartyl-tRNA synthetase (AspRS), have mapped out the free energy landscape of this adenylation reaction. nih.gov These studies have calculated the free energy barrier for the reaction and identified the structure of the transition state. For instance, in AspRS, the calculated free energy barrier for the adenylation reaction was found to be in good agreement with experimental kinetic data, validating the computational approach. nih.gov

Furthermore, QM/MM simulations can unravel the detailed mechanism of the subsequent reaction: the transfer of the alanyl group from the adenylate to the tRNA. These calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the role of specific amino acid residues in stabilizing the transition state. A QM/MM study on a model RNA minihelix system explored the chiral selectivity of aminoacylation, demonstrating that the L-alanyl moiety stabilizes the transition state more effectively than the D-alanyl moiety, providing a basis for the homochirality observed in proteins. mdpi.com

The following table presents representative data from QM/MM studies on aminoacyl-tRNA synthetases, illustrating the types of quantitative findings these methods can produce.

| Reaction Studied | Enzyme System | Calculated Free Energy Barrier (kcal/mol) | Key Mechanistic Insight | QM Method |

| Adenylation | Aspartyl-tRNA Synthetase (Wild Type) | 23.4 | Stepwise mechanism with a defined transition state. | BLYP/MM |

| Adenylation | Aspartyl-tRNA Synthetase (Arg217Ala Mutant) | 30.6 | Mutation of a key arginine residue significantly increases the energy barrier, confirming its catalytic role. nih.gov | BLYP/MM |

| Transamination (Proton Transfer) | Aspartate Aminotransferase | 17.9 (rate-limiting step) | Stepwise proton transfer mechanism mediated by a lysine (B10760008) residue. quantumzyme.com | BLYP/MM |

| Aminoacylation | Model RNA Minihelix (L-Ala) | Lower than D-Ala | The RNA environment provides stereochemical preference for the L-amino acid. mdpi.com | QM/MM MD |

These QM/MM studies provide a level of detail that is inaccessible to experiments alone, offering a precise picture of the electronic rearrangements that occur during the catalytic transformation of this compound.

Computational Modeling of this compound Electronic Structure and Conformations

Understanding the intrinsic properties of this compound, such as its electronic structure and preferred conformations, is crucial for comprehending its reactivity. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), can provide detailed information about the distribution of electrons, bond orders, and the potential energy surface of the molecule.

For the alanyl-adenylate intermediate, computational studies have explored its conformational preferences. Classical MD simulations have shown that in the context of an RNA minihelix, the alanyl phosphate (B84403) backbone adopts stable dihedral angles that position the methyl group of alanine favorably for the subsequent reaction. mdpi.com The conformation of the alanyl-adenylate is constrained by the enzymatic active site, which selects a specific conformation that is primed for reaction.

The electronic structure of phosphate-containing compounds has also been a subject of computational investigation. For example, analysis of actinide allenylidene complexes using DFT and Natural Localized Molecular Orbital (NLMO) analysis has revealed the nature of the metal-ligand bonding, showing strong π-delocalization. nih.gov Although a different class of compounds, these studies showcase the power of computational methods to dissect the electronic contributions to bonding and reactivity, which can be similarly applied to understand the P-O bonds in this compound.

The following table summarizes key electronic and conformational properties of this compound-related molecules as determined by computational methods.

| Molecule/System | Property Investigated | Key Finding | Computational Method |

| L-alanine analogues | Binding Free Energy Components | Binding is dominated by ionic interactions, but dispersion and solvent effects contribute to specificity. nih.gov | AM1-SM2, ab initio SCRF |

| Alanyl-dT in RNA minihelix | Conformational Stability | The system adopts a geometry favorable for reaction more frequently with L-Ala than D-Ala due to stable dihedral angles. mdpi.com | Classical MD |

| Actinide Allenylidenes | Electronic Structure (Bonding) | NLMO analysis shows significant π-delocalization and multi-center bonding. nih.gov | DFT |

| Alanyl-adenylate in AlaRS | Conformational Docking | The editing domain docks to the activation domain, creating a binding surface for the substrate. pnas.org | Structural Modeling and Crystallography |

Advanced Methodologies and Future Research Trajectories in Alanylphosphate Studies

Development of Novel Spectroscopic Techniques for Direct Observation of Alanylphosphate

The direct observation of highly reactive intermediates like this compound is crucial for understanding their reaction mechanisms. libretexts.orglibretexts.org Due to their instability, standard spectroscopic methods are often insufficient. However, advancements in specialized techniques offer promising avenues for the direct characterization of this compound and similar molecules.

One area of development is in time-resolved spectroscopy, which can capture the formation and decay of transient species on very short timescales. Furthermore, techniques that enhance signal sensitivity are critical. For instance, the use of transient fluorescence of acylphosphate-bridged excimers has been demonstrated as an effective method for the rapid screening of catalysts involved in acyl phosphate (B84403) reactions. researchgate.net This approach provides an optical readout to monitor the kinetics of transformations within complex reaction networks. researchgate.net

Mass spectrometry (MS) offers another powerful tool. Techniques like Fast Atom Bombardment (FAB-MS) and Tandem Mass Spectrometry (MS/MS) have been successfully used to analyze other types of biological phosphates, such as prenyl phosphates and their glycosylated forms. nih.gov These methods allow for the determination of the masses of different molecular components. nih.gov For a molecule like this compound, specialized MS techniques could provide structural information and help identify it within complex biological mixtures. Desorption Electron Impact (DEI) ionization and Desorption Chemical Ionization (DCI) are other MS methods that have been proposed for analyzing prenyl phosphates, which, like this compound, can be challenging to fragment under certain conditions. nih.gov

A novel approach using Mie scattering, observed through a dark-field microscope, has been proposed for studying metal-organic frameworks (MOFs). nih.gov This technique relies on the inherent scattering properties of the materials and their response to different solvent environments. nih.gov While not yet applied to small molecules like this compound in solution, the principle of using scattering phenomena to probe chemical structures and interactions could inspire new spectroscopic methods for studying transient intermediates.

Table 8.1.1: Spectroscopic Techniques for Potential this compound Observation

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Transient Fluorescence Spectroscopy | Monitors the fluorescence of transiently formed excimers (excited dimers) bridged by acyl phosphates. | Rapidly screen for catalysts that affect the formation and hydrolysis of this compound; study reaction kinetics. | researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to determine the structure of the parent molecule. | Determine the precise mass and fragmentation pattern of this compound, confirming its structure. | nih.gov |

| Desorption Electron Impact (DEI)-MS | An ionization technique that can produce characteristic fragments from molecules. | Generate specific fragment ions from this compound for identification. | nih.gov |

| Mie Scattering Spectroscopy | Analyzes the scattering of light by particles to infer structural and environmental information. | Potentially develop novel methods to observe this compound interactions in solution based on changes in light scattering. | nih.gov |

Exploration of this compound and Related Acyl Phosphates in Undiscovered Biological Systems

Acyl phosphates are recognized as highly reactive, transient intermediates in many biochemical pathways. libretexts.orglibretexts.org They often serve to "activate" a carboxylate group, transforming it into a more reactive electrophile for subsequent reactions, a process frequently powered by the hydrolysis of ATP. libretexts.org While acetyl phosphate is a well-studied example, particularly for its role in bacterial metabolism and virulence, the roles of other acyl phosphates, including this compound, are less understood and may be present in undiscovered or poorly characterized metabolic networks. nih.gov

Future research may focus on extremophiles, such as archaea, which are known to possess unusual metabolic pathways. semanticscholar.org The exploration of carbohydrate metabolism and amino acid biosynthesis in these organisms could reveal novel enzymes and pathways that utilize this compound or similar acyl phosphates. semanticscholar.org For instance, research into the biosynthesis of coenzyme A in archaea has already identified novel enzymes, suggesting that other unique biochemical strategies exist. semanticscholar.org

The study of prebiotic chemistry also points to the potential significance of acyl phosphates. These molecules are considered potent activated biochemicals that could have played a role in the origin of life, for example, in the formation of peptides from amino acids. mdpi.com Aminoacyl adenylates, a type of acyl phosphate, are central to modern protein biosynthesis. mdpi.com Investigating environments that simulate prebiotic conditions could uncover non-enzymatic pathways for this compound formation and its subsequent reactions.

Furthermore, the search for this compound could extend to previously uncharacterized secondary metabolic pathways in bacteria and fungi. These pathways often produce a wide array of specialized molecules and may employ unique enzymatic mechanisms involving acyl phosphate intermediates.

Innovations in Biosynthetic Engineering Leveraging this compound Mechanisms for Targeted Synthesis

Metabolic engineering aims to redesign the metabolism of organisms to overproduce specific chemicals. youtube.com The high reactivity of acyl phosphates like this compound makes them valuable intermediates in engineered biosynthetic pathways. By harnessing the enzymes that produce and consume these intermediates, it is possible to channel metabolic flux towards a desired product. youtube.com

A key strategy in metabolic engineering is the enhancement of precursor supply. acs.org For example, engineering the synthesis of glycerol-3-phosphate has been shown to increase lipid production in cyanobacteria. nih.gov Similarly, pathways could be designed where the synthesis of alanine (B10760859) is upregulated and then converted to this compound by an appropriate enzyme. This activated intermediate could then be directed towards the synthesis of various target molecules, such as peptides or other complex organic compounds.

A critical challenge in metabolic engineering is balancing the metabolic flux to avoid the accumulation of toxic intermediates. youtube.com The introduction of pathways involving highly reactive species like this compound requires careful control over the expression levels of the involved enzymes. This can be achieved through the use of promoter libraries with varying strengths to fine-tune gene expression. youtube.com

Recent work has demonstrated the use of acyl phosphates as building blocks for creating self-sustaining protocells. chemrxiv.org In these systems, activating agents are used to condense carboxylates and phosphate esters into acylphosphate-based lipids, which then form vesicles. chemrxiv.org This innovative approach highlights how the fundamental chemistry of acyl phosphates can be leveraged for the de novo design of complex, life-like systems. This principle could be extended to use this compound to incorporate amino acid-based functionalities into synthetic membranes or structures.

Table 8.3.1: Strategies in Biosynthetic Engineering Involving Acyl Phosphate Principles

| Strategy | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Precursor Funneling | Overexpressing enzymes in a pathway to increase the concentration of a key intermediate. | Engineering strains to overproduce alanine and an enzyme that converts it to this compound, funneling it into a desired synthetic pathway. | acs.org |

| Flux Balancing | Optimizing the expression levels of all enzymes in a pathway to prevent the buildup of toxic intermediates and maximize product yield. | Using promoters of different strengths to control the enzymes that produce and consume this compound, maintaining a steady but low concentration. | youtube.com |

| Novel Product Synthesis | Introducing enzymes that can use the activated intermediate to create a new molecule not naturally produced by the host organism. | Using the activated carboxyl group of this compound to form new amide or ester bonds, creating novel peptides or other biomolecules. | nih.gov |

| Self-Assembling Systems | Using the chemical energy of acyl phosphate formation to drive the assembly of higher-order structures like vesicles. | Leveraging this compound synthesis to create self-assembling materials with embedded amino acid functionalities. | chemrxiv.org |

Integrated Experimental and Computational Approaches for Comprehensive this compound Characterization

A comprehensive understanding of a reactive molecule like this compound requires a combination of experimental and computational methods. While experiments provide real-world data, computational modeling can offer insights into mechanisms and properties that are difficult or impossible to observe directly. rsc.org

Experimental Approaches: Kinetic studies are fundamental to understanding the reactivity of this compound. acs.org By measuring reaction rates under various conditions (e.g., different pH, temperatures, and catalyst presence), researchers can elucidate the mechanisms of its formation and hydrolysis. acs.org For example, studies on the hydrolysis of other acyl phosphates have detailed the influence of factors like magnesium ions, which can act as a Lewis acid to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org

Computational Modeling: Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for studying reaction mechanisms. rsc.org These approaches can be used to calculate the energy landscape of a reaction, identifying the structures of transition states and intermediates. For phosphate hydrolysis reactions, computational studies have been crucial in debating whether the mechanism is more associative (where the nucleophile bonds before the leaving group departs) or dissociative (where the leaving group departs first). rsc.org

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment, such as water, or within the active site of an enzyme. nih.gov These simulations provide information on the conformational dynamics and non-covalent interactions that influence reactivity. All-atom force fields like CHARMM are widely used for such simulations. nih.gov

Integrated Analysis: The true power of this approach lies in the integration of experimental and computational data. For example, kinetic isotope effect (KIE) experiments can measure the change in reaction rate upon isotopic substitution. These experimental KIEs can then be compared to values calculated from computational models of different proposed mechanisms. A close match provides strong evidence in favor of a particular mechanism. This integrated approach has been used to study the hydrolysis of other phosphate esters. rsc.org Similarly, computational models can predict how mutations in an enzyme's active site might affect its ability to process this compound, predictions that can then be tested experimentally.

Table 8.4.1: Integrated Research Methods for this compound

| Method Type | Specific Technique | Information Gained | Reference |

|---|---|---|---|

| Experimental | Kinetic Analysis | Reaction rates, catalytic effects, pH dependence of this compound stability. | acs.orgacs.org |

| Experimental | Kinetic Isotope Effects (KIEs) | Information about bond-breaking/forming in the transition state. | rsc.org |

| Computational | Quantum Mechanics (QM) | Electronic structure, reaction energy profiles, transition state geometries. | rsc.orgmdpi.com |

| Computational | Molecular Dynamics (MD) | Solvation effects, conformational changes, enzyme-substrate interactions. | nih.gov |

| Integrated | QM/MM Simulations + Experiment | Detailed enzymatic mechanism, validation of computational models against experimental data. | rsc.org |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing alanylphosphate derivatives, and how can reproducibility be ensured?

- Methodological Answer : Follow established protocols for phosphate ester synthesis, such as those outlined for allylic phosphates . Key steps include:

Reagent Preparation : Use anhydrous solvents and high-purity precursors to minimize side reactions (e.g., hydrolysis) .

Reaction Monitoring : Employ P NMR spectroscopy to track phosphorylation efficiency and intermediate stability .

Purification : Utilize column chromatography with phosphate-compatible stationary phases (e.g., silica gel modified with triethylamine) to isolate products .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, and catalyst loading) in detail, adhering to guidelines for experimental reporting .

Q. How should researchers characterize the purity and structural identity of this compound compounds?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Spectroscopy : H/C NMR for backbone confirmation; P NMR to verify phosphorylation .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- Chromatography : HPLC with UV detection at 260 nm (phosphate-specific absorption) to assess purity ≥95% .

- Data Reporting : Include raw spectral data in supplementary materials, following journal standards for transparency .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Address contradictions through systematic validation:

Controlled Replicates : Repeat experiments under identical pH buffers (e.g., Tris-HCl vs. phosphate buffers) to isolate buffer-specific effects .

Degradation Kinetics : Quantify hydrolysis rates via time-resolved P NMR and compare with computational models (e.g., DFT calculations for pH-dependent reactivity) .

Contextual Analysis : Review literature on analogous organophosphates to identify trends in pH sensitivity, noting exceptions in peer-reviewed studies .

- Reporting : Clearly distinguish observed results from extrapolated hypotheses in the discussion section .

Q. What strategies optimize this compound’s catalytic efficiency in enzyme-mimetic studies?

- Methodological Answer : Use iterative design informed by mechanistic studies:

Active-Site Modeling : Employ molecular docking simulations to predict binding interactions between this compound and target substrates .

Kinetic Profiling : Measure / ratios under varying temperatures and ionic strengths to identify optimal conditions .

Mutagenesis Comparisons : If applicable, compare with natural phosphatases (e.g., alkaline phosphatase) to benchmark performance .

- Data Integration : Present results in comparative tables (e.g., Table 1: Reaction rates under 10 mM vs. 50 mM Mg) .

Q. How should researchers approach interdisciplinary studies integrating this compound’s biochemical and material science applications?

- Methodological Answer : Adopt a cross-disciplinary framework:

Literature Synthesis : Systematically review toxicological profiles of organophosphates for biocompatibility insights and material stability data from NIST chemistry databases .

Collaborative Validation : Partner with material scientists to test this compound’s thermal stability via TGA/DSC and surface interactions via AFM .

Ethical Compliance : Ensure compliance with institutional guidelines for handling bioactive phosphates, including waste disposal protocols .

Data Presentation Guidelines

- Tables : Include reaction optimization data (e.g., Table 1: Yield vs. catalyst loading) .

- Figures : Provide annotated spectra in supplementary files, citing them in the main text as "Figure S1" .

- Statistical Analysis : Use ANOVA for multi-condition comparisons, with p-values adjusted for multiple hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.